molecular formula C11H6F3NO3 B1419832 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid CAS No. 901926-70-3

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

Cat. No.: B1419832
CAS No.: 901926-70-3
M. Wt: 257.16 g/mol
InChI Key: WICSYMYKLPSQHW-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a chemical compound with the CAS Number: 901926-70-3 . It has a molecular weight of 257.17 . The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxylic acid . It is a powder at room temperature .


Synthesis Analysis

The synthesis of isoxazole derivatives, including this compound, has been described in several reviews . The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound has a melting point of 192-195°C .

Scientific Research Applications

Structural Analysis and Synthesis

  • The structure of similar compounds like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been determined experimentally and through quantum-chemical calculations. These compounds are important for understanding the chemical behavior and synthesis of related compounds (Shtabova et al., 2005).
  • A study on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic amino acids demonstrates the relevance of trifluoromethylated compounds in the synthesis of complex amino acids (Burger et al., 2006).

Chemical Transformations and Derivatives

  • Research on 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, provides insight into the chemical transformations and potential derivatives that can be generated from similar structures (Liu et al., 2015).
  • The study of ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds contributes to the knowledge of using similar compounds for the preparation of biologically active compounds (Ferrini et al., 2015).

Pharmaceutical Research

  • A series of 1,4-disubstituted 1,2,3-triazole derivatives derived from similar compounds were synthesized and evaluated as potential antimicrobial agents. This highlights the relevance of such compounds in pharmaceutical research (Jadhav et al., 2017).

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s ability to form strong interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, thereby influencing cellular redox states .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact various cellular functions, including proliferation, apoptosis, and differentiation . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression profiles, further affecting cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to enzyme active sites, leading to inhibition or activation of enzymatic activity. This interaction can result in the stabilization of enzyme-substrate complexes or the disruption of enzyme function. Furthermore, the compound can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors, thereby modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially altering its biochemical properties and efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, the trifluoromethyl group can affect the compound’s metabolic stability, influencing its half-life and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Binding proteins can also sequester the compound, affecting its distribution and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles or compartments through post-translational modifications or targeting signals. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interaction with specific biomolecules, modulating its biochemical effects.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICSYMYKLPSQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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